NSC111552

Description

Properties

IUPAC Name |

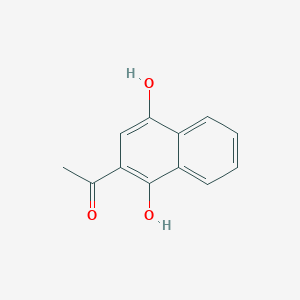

1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPUCARSNJTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296785 | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-48-2 | |

| Record name | MLS000737721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Target of NSC111552: A Viral Methyltransferase Inhibitor

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, the identification of novel therapeutic targets and the development of effective inhibitors are paramount. A significant advancement in this area is the characterization of NSC111552, a small molecule that has been identified as a potent inhibitor of viral methyltransferases (MTases), crucial enzymes for the replication and survival of a broad range of viruses. This in-depth technical guide provides a comprehensive overview of the target and mechanism of action of this compound, consolidating available data for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been demonstrated to be a direct inhibitor of viral methyltransferases, specifically targeting the S-adenosyl-L-methionine (SAM) binding site. By blocking this site, this compound prevents the transfer of methyl groups to the viral RNA cap, a process essential for viral RNA stability, translation, and evasion of the host's innate immune system. This inhibitory activity has been observed against the MTase of Dengue virus (DENV3) and is implicated in its antiviral effects against Zika virus (ZIKV) and SARS-CoV-2.

Chemical Identity

Despite extensive searches of publicly available chemical databases, including PubChem and the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, the definitive chemical structure, IUPAC name, SMILES string, and CAS number for this compound are not publicly available at this time. The compound is identified by its NCI identifier, this compound.

Mechanism of Action: Targeting Viral Methyltransferase

This compound functions as a competitive inhibitor of the viral methyltransferase enzyme. The primary mechanism involves the displacement of the natural methyl donor, S-adenosyl-L-methionine (SAM), from its binding pocket on the enzyme. This inhibition disrupts the viral RNA capping process, which is a critical step in the life cycle of many viruses.

The viral RNA cap structure, typically a 7-methylguanosine (m7G) cap, is vital for several reasons:

-

Protection from Degradation: The cap protects the viral RNA from degradation by host cell exonucleases.

-

Efficient Translation: It is recognized by the host cell's translation machinery, allowing for the synthesis of viral proteins.

-

Immune Evasion: The cap structure mimics host cell mRNA, helping the virus to avoid detection and destruction by the innate immune system.

By inhibiting the methyltransferase, this compound effectively stalls these processes, leading to a significant reduction in viral replication.

An In-depth Technical Guide on NSC111552: A SARS-CoV-2 Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC111552, a small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) methyltransferase. This document details its mechanism of action, quantitative inhibitory and antiviral activities, experimental protocols for its evaluation, and its impact on host cell signaling pathways.

Core Concepts: SARS-CoV-2 Methyltransferases as Drug Targets

SARS-CoV-2, the causative agent of COVID-19, relies on a series of enzymatic activities for its replication and evasion of the host immune system. Among these, the viral methyltransferases, particularly the N7-methyltransferase activity of nsp14, play a pivotal role. This enzyme is responsible for capping the 5' end of the viral RNA, a modification that is crucial for RNA stability, efficient translation into viral proteins, and mimicry of host mRNA to avoid recognition by the host's innate immune sensors. Inhibition of this methyltransferase activity represents a promising antiviral strategy.

Quantitative Data Presentation

This compound has been identified as an inhibitor of the SARS-CoV-2 nsp14 methyltransferase. The following tables summarize the available quantitative data on its in vitro efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 nsp14 Methyltransferase

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | SARS-CoV-2 nsp14 | Various inhibition assays | 1.5–7.0 | [1] |

Table 2: Antiviral Activity of this compound against SARS-CoV-2

| Compound | Cell Line | Assay Type | EC50 (μM) | Reference |

| This compound | Vero | Viral Replication Assay | 8.5 | [1] |

Table 3: Comparative In Vitro Activity of Selected SARS-CoV-2 nsp14 Inhibitors

| Compound | Target | Assay Type | IC50 (μM) | Antiviral EC50 (μM) | Cell Line | Reference |

| This compound | SARS-CoV-2 nsp14 | Various | 1.5–7.0 | 8.5 | Vero | [1] |

| Sinefungin | Pan-methyltransferase inhibitor | Radiometric MTase Assay | 0.46 | - | - | [2] |

| C10 | SARS-CoV-2 nsp14 | Luminescence-based | - | 0.064 - 0.302 | Various | [3] |

| PF-03882845 | SARS-CoV-2 nsp14 | HTRF Assay | - | 10.97 | Vero E6 | [4] |

| Inauhzin | SARS-CoV-2 nsp14 | HTRF Assay | - | 11.25 | Vero E6 | [5] |

| Lomeguatrib | SARS-CoV-2 nsp14 | HTRF Assay | - | ~15 | Vero E6 | [6] |

| Trifluperidol | SARS-CoV-2 nsp14 | HTRF Assay | - | ~13 | Vero E6 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Methyltransferase Inhibition Assay (MTase-Glo™)

This protocol describes a bioluminescent-based assay to measure the activity of SARS-CoV-2 nsp14 methyltransferase and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant SARS-CoV-2 nsp14 enzyme

-

S-adenosyl-L-methionine (SAM)

-

RNA substrate (e.g., GpppA-RNA)

-

MTase-Glo™ Reagent (Promega)

-

MTase-Glo™ Detection Solution (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100)

-

This compound and other test compounds

-

384-well white opaque plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the SARS-CoV-2 nsp14 enzyme to each well.

-

Initiate the methyltransferase reaction by adding a mixture of SAM and the RNA substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding the MTase-Glo™ Reagent.

-

Add the MTase-Glo™ Detection Solution to convert the reaction product (S-adenosyl-L-homocysteine, SAH) into a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Plaque Assay) in Vero E6 Cells

This protocol outlines the procedure to determine the antiviral efficacy of this compound against live SARS-CoV-2 in a cell-based model.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed Vero E6 cells in culture plates and grow to confluency.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add an overlay medium containing the respective concentrations of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 2-3 days at 37°C.

-

Fix the cells with 4% paraformaldehyde.

-

Remove the overlay and stain the cells with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes related to this compound's mechanism of action.

Caption: SARS-CoV-2 nsp14-mediated activation of the NF-κB signaling pathway and its inhibition by this compound.

References

- 1. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]

- 2. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to the Discovery and Initial Screening of Novel Therapeutic Compounds

Disclaimer: A comprehensive search for the specific compound "NSC111552" did not yield any publicly available data regarding its discovery, initial screening, or mechanism of action. Therefore, this document serves as an in-depth, illustrative guide to the typical processes involved in the discovery and initial screening of a novel therapeutic agent, intended for researchers, scientists, and drug development professionals. The experimental data and pathways presented herein are representative examples and not specific to any single compound.

The journey of a new drug from a laboratory concept to a clinical candidate is a meticulous and multi-stage process.[1] This guide focuses on the critical early phases of this journey: discovery and initial screening, which are fundamental for identifying and characterizing promising new chemical entities.

The Drug Discovery and Development Pipeline

The preclinical phase of drug discovery is a systematic endeavor that begins with identifying a biological target and culminates in the selection of a candidate drug for clinical trials.[1] This process can be broadly categorized into several key stages:

-

Target Identification and Validation: The process starts with identifying a biological molecule or pathway that, when modulated, is expected to have a therapeutic effect on a disease. This is often based on academic and clinical research.[1]

-

Assay Development and High-Throughput Screening (HTS): Once a target is validated, an assay is developed to measure the effect of chemical compounds on the target. This assay is then used in a high-throughput screen to test large libraries of compounds.[1]

-

Hit Identification: Compounds that show the desired activity in the primary screen are designated as "hits." These hits are then confirmed through retesting and secondary assays.[2]

-

Lead Generation and Optimization: Confirmed hits with desirable characteristics undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[1]

-

Preclinical Development: A lead compound with a promising profile is selected as a candidate drug and undergoes extensive in vitro and in vivo testing to assess its safety and efficacy before it can be considered for clinical trials.

Below is a diagram illustrating the typical workflow of early-stage drug discovery.

References

NSC111552 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC111552, also identified by its CAS number 40420-48-2, is a small molecule inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase), an essential enzyme for viral replication and immune evasion. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.

Chemical Structure and Properties

This compound is chemically known as 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one. Its structure is characterized by a dihydroxynaphthalene core with an acetyl group substituent.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one[1][2][3] |

| CAS Number | 40420-48-2[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀O₃[1][2][3][4] |

| Molecular Weight | 202.21 g/mol [1][2][3][4] |

| SMILES String | OC1=C2C(C=CC=C2)=C(O)C=C1C(C)=O[1][5] |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Solubility | Soluble in Methanol[2] |

Storage Conditions: For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The compound is shipped under ambient temperature as a non-hazardous chemical.[1]

Biological Activity

This compound has been identified as a potent inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase). This enzyme plays a crucial role in the methylation of the viral RNA cap, which is essential for viral RNA stability, translation, and evasion of the host's innate immune system.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Description |

| IC₅₀ | 5.1 μM | Inhibition of the binding of fluorescently labeled S-adenosyl-L-homocysteine (FL-NAH) to the SARS-CoV-2 NSP14 MTase.[4] |

The inhibitory activity of this compound on the NSP14 MTase suggests its potential as an antiviral agent against SARS-CoV-2 and possibly other coronaviruses.

Experimental Protocols

SARS-CoV-2 NSP14 MTase Inhibition Assay

The inhibitory activity of this compound against the SARS-CoV-2 NSP14 MTase was determined using a fluorescence polarization (FP)-based high-throughput screening assay. This assay measures the displacement of a fluorescently labeled ligand (FL-NAH) from the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme.

Workflow for NSP14 MTase Inhibition Assay:

Caption: Workflow of the fluorescence polarization-based NSP14 MTase inhibition assay.

Detailed Steps:

-

Assay Buffer Preparation: The assay buffer consists of 25 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol, 2 mM TCEP, and 0.01% Triton X-100.

-

Reagent Preparation:

-

A solution containing 1 µM of the NSP14/10 protein complex is prepared in the assay buffer.

-

A solution of 50 nM FTAD (a fluorescently labeled SAM analog) is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared. S-adenosyl-L-homocysteine (SAH) is used as a positive control, and DMSO is used as a negative control.

-

-

Assay Procedure:

-

In a 96-well plate, 29 µL of the FTAD and NSP14/10 mixture is added to each well.

-

1 µL of the serially diluted this compound, SAH, or DMSO is added to the respective wells.

-

The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization of each well is measured using a suitable plate reader.

-

The percent inhibition is calculated relative to the positive and negative controls.

-

The IC₅₀ value is determined by fitting the dose-response curve of percent inhibition versus the logarithm of the compound concentration.

-

Signaling Pathway Context

This compound targets the NSP14 MTase, which is a critical component of the coronavirus replication-transcription complex (RTC). The inhibition of this enzyme disrupts the viral life cycle.

Diagram of the Role of NSP14 in the Viral Life Cycle:

Caption: Simplified overview of the coronavirus life cycle and the inhibitory action of this compound.

Conclusion

This compound is a promising small molecule inhibitor of the SARS-CoV-2 NSP14 MTase. Its well-defined chemical structure and demonstrated in vitro activity provide a solid foundation for further preclinical development. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers investigating the therapeutic potential of this compound and other inhibitors of viral methyltransferases. Further studies are warranted to evaluate its efficacy and safety in more complex biological systems.

References

- 1. 1-(1,4-Dihydroxy-2-naphthyl)ethanone (40420-48-2) for sale [vulcanchem.com]

- 2. 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. 40420-48-2|1-(1,4-Dihydroxynaphthalen-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide on the Biological Activity and Function of NSC111552

Disclaimer: Initial searches for the biological activity and function of NSC111552 did not yield any specific information. This suggests that this compound may be a compound that is not extensively studied or publicly documented. To fulfill the structural and content requirements of your request for an in-depth technical guide, the following information is provided as an illustrative example based on a different compound, FR64822 , for which public data is available.

An In-depth Technical Guide on the Biological Activity and Function of FR64822

Audience: Researchers, scientists, and drug development professionals.

Introduction

FR64822 (N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine) is a novel, non-opioid compound that has demonstrated significant antinociceptive (pain-reducing) properties in various preclinical models.[1] Its mechanism of action distinguishes it from classical analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a lead compound for developing new pain therapeutics with a unique pharmacological profile. This guide provides a comprehensive overview of the known biological activities, mechanism of action, and experimental methodologies used to characterize FR64822.

Biological Activity

The primary biological activity of FR64822 is its antinociceptive effect. This has been demonstrated in multiple rodent models of pain. Notably, its efficacy varies depending on the type of noxious stimulus, indicating a specific mechanism of action rather than a general analgesic effect.

-

Acetic Acid-Induced Writhing Test: FR64822 exhibits potent activity in this model of visceral pain.[1]

-

Tail Flick Test: The compound shows minimal activity in this assay, which measures the response to thermal pain.[1] This suggests that its mechanism is different from that of opioid analgesics, which are typically effective in this test.

The overall antinociceptive profile of FR64822 is comparable to that of nefopam, another non-opioid analgesic, but distinct from that of anti-inflammatory agents.[1]

Quantitative Data

The potency of FR64822's antinociceptive effect has been quantified in the mouse acetic acid writhing test. The data is summarized in the table below.

| Assay | Species | Route of Administration | ED50 | Reference |

| Acetic Acid Writhing Test | Mouse | Oral (p.o.) | 1.8 mg/kg | [1] |

Mechanism of Action

The key findings supporting this mechanism are:

-

The antinociceptive activity of FR64822 is significantly diminished by pre-treatment with reserpine, which depletes monoamines.[1]

-

A dopamine D2 receptor antagonist, sulpiride, also reduces the analgesic effect of FR64822.[1]

-

Conversely, a dopamine D1 receptor antagonist, Sch23390, does not affect its activity.[1]

-

The activity of FR64822 is not affected by p-chlorophenylalanine (a serotonin synthesis inhibitor), yohimbine (an α2-adrenergic antagonist), or naloxone (an opioid receptor antagonist), ruling out the involvement of serotonergic, adrenergic, and opioid pathways, respectively.[1]

The activation of D2 receptors, which are G-protein coupled receptors of the Gi subtype, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade can also involve the activation of potassium channels and the inhibition of calcium channels, leading to a hyperpolarization of the neuronal membrane and reduced neuronal excitability, which may contribute to its antinociceptive effects.[2]

Caption: Proposed mechanism of action for FR64822.

Experimental Protocols

The biological activity and mechanism of action of FR64822 were elucidated using established in vivo pharmacological assays.

-

Acetic Acid-Induced Writhing Test (Mouse):

-

Male mice are used for the experiment.

-

FR64822 is administered orally (p.o.) at various doses.

-

After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions (writhing).

-

The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.

-

The antinociceptive effect is calculated as the percentage reduction in the number of writhes compared to a vehicle-treated control group.

-

The ED50 (the dose that produces 50% of the maximal effect) is then calculated from the dose-response curve.

-

-

Tail Flick Test (Mouse/Rat):

-

The basal reaction time of the animal to a thermal stimulus (e.g., a focused beam of light) applied to its tail is measured.

-

FR64822 is administered, and the reaction time is measured again at various time points post-administration.

-

A significant increase in the latency to flick the tail indicates a central analgesic effect. FR64822 showed little activity in this test.[1]

-

To investigate the involvement of specific neurotransmitter systems, antagonist pre-treatment protocols are employed.

-

Dopamine Receptor Antagonism:

-

One group of mice is pre-treated with the dopamine D2 receptor antagonist sulpiride (10 mg/kg).[1]

-

Another group is pre-treated with the dopamine D1 receptor antagonist Sch23390 (0.25 mg/kg).[1]

-

A control group receives a vehicle.

-

After a suitable pre-treatment time, FR64822 is administered.

-

The antinociceptive effect is then assessed using the acetic acid writhing test as described above.

-

A significant reduction in the antinociceptive effect of FR64822 by an antagonist indicates the involvement of that specific receptor subtype.

-

Caption: Workflow for in vivo evaluation of FR64822.

Summary and Future Directions

FR64822 is a novel non-opioid antinociceptive agent with a distinct pharmacological profile. Its mechanism of action, involving the indirect stimulation of dopamine D2 receptors, presents a promising avenue for the development of new analgesics. Future research should focus on identifying the direct molecular target of FR64822 that leads to this indirect dopaminergic stimulation. Further studies are also warranted to explore its efficacy in other models of pain, particularly chronic and neuropathic pain, and to assess its safety and pharmacokinetic profile.

References

A Technical Guide to Micafungin and Its Derivatives as Potential COVID-19 Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial research on NSC111552 as a potential COVID-19 therapeutic yielded no publicly available scientific literature. Therefore, this guide has been pivoted to focus on Micafungin and its derivatives, for which there is published evidence of in vitro anti-SARS-CoV-2 activity.

Executive Summary

The ongoing challenge of the COVID-19 pandemic necessitates the exploration of novel antiviral agents. Micafungin, an approved echinocandin antifungal drug, and its derivatives have emerged as potential candidates for COVID-19 therapeutics. In vitro studies have demonstrated that Micafungin and its derivatives, particularly Mi-2 and Mi-5, exhibit inhibitory activity against SARS-CoV-2, including various variants of concern. The primary antiviral mechanism appears to be the disruption of the intracellular replication process of the virus at a post-entry stage. This document provides a comprehensive overview of the current data on the anti-SARS-CoV-2 activity of Micafungin and its derivatives, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Quantitative Antiviral Activity

The in vitro antiviral efficacy of Micafungin (MCFG) and its derivatives, Mi-2 and Mi-5, has been evaluated against the Wuhan strain of SARS-CoV-2 and several variants. The following tables summarize the 50% maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values obtained from these studies.

Table 1: Antiviral Activity against SARS-CoV-2 Wuhan Strain in VeroE6/TMPRSS2 Cells

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Micafungin (MCFG) | 26.1 | >64 | >2.45 |

| Mi-2 | 5.25 | >64 | >12.19 |

| Mi-5 | 6.51 | >64 | >9.83 |

Table 2: Antiviral Activity against SARS-CoV-2 Variants in VeroE6/TMPRSS2 Cells [1][2]

| Compound | Delta Variant IC50 (µM) | Omicron Variant IC50 (µM) | E406W Variant IC50 (µM) | R10/E796G C799F Variant IC50 (µM) |

| Micafungin (MCFG) | 11.8 | 55.9 | 21.7 | 31.3 |

| Mi-2 | <2 | 13.0 | <2 | 9.67 |

| Mi-5 | <2 | 7.56 | 4.48 | 7.22 |

Proposed Mechanism of Action

Micafungin's established antifungal mechanism involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis. However, its antiviral activity against SARS-CoV-2 appears to follow a different pathway. Time-of-addition assays suggest that Micafungin and its derivatives act at a post-entry stage, inhibiting the intracellular replication of the virus.[1][2][3] The precise molecular target within the viral replication cycle is yet to be fully elucidated.

SARS-CoV-2 Life Cycle and Postulated Inhibition by Micafungin

Caption: SARS-CoV-2 life cycle and the proposed post-entry inhibitory action of Micafungin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Micafungin and its derivatives against SARS-CoV-2.

Cell Culture and Virus Propagation

-

Cell Lines:

-

VeroE6/TMPRSS2 cells: African green monkey kidney epithelial cells engineered to express human TMPRSS2, which enhances SARS-CoV-2 entry. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Calu-3 cells: Human lung adenocarcinoma epithelial cells that endogenously express ACE2 and TMPRSS2. They are cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Virus Strains:

-

SARS-CoV-2 Wuhan strain (original isolate).

-

Variants of Concern (e.g., Delta, Omicron).

-

-

Virus Propagation:

-

Infect a confluent monolayer of VeroE6/TMPRSS2 cells with a low multiplicity of infection (MOI) of SARS-CoV-2.

-

Incubate the infected culture at 37°C in a 5% CO2 incubator.

-

Monitor the cells daily for cytopathic effect (CPE).

-

When extensive CPE is observed (typically 2-3 days post-infection), harvest the culture supernatant.

-

Centrifuge the supernatant at low speed to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

Determine the virus titer using a plaque assay or TCID50 assay.

-

Antiviral Activity Assay (qRT-PCR-based)

This assay quantifies the reduction in viral RNA production in the presence of the test compounds.

-

Workflow Diagram:

Caption: Workflow for determining the antiviral activity of Micafungin.

-

Detailed Steps:

-

Seed VeroE6/TMPRSS2 or Calu-3 cells in 96-well plates at an appropriate density and incubate overnight.

-

Prepare serial dilutions of Micafungin, Mi-2, and Mi-5 in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specified MOI (e.g., 0.1).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

After incubation, harvest the culture supernatant.

-

Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.

-

Perform one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).

-

Include a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This assay determines the concentration of the test compounds that is toxic to the host cells.

-

Detailed Steps:

-

Seed VeroE6/TMPRSS2 or Calu-3 cells in 96-well plates at the same density as the antiviral assay.

-

Add serial dilutions of the test compounds to the cells.

-

Incubate the plates for the same duration as the antiviral assay (24 to 48 hours).

-

Add a cell viability reagent (e.g., Cell Counting Kit-8, MTT) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

-

Determine the CC50 value from the dose-response curve.

-

Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound.

-

Workflow Diagram:

Caption: Experimental design for the time-of-addition assay.

-

Detailed Steps:

-

Full-time Treatment: Add the compound to the cells before infection and maintain it in the culture medium throughout the experiment.

-

Entry-stage Treatment: Add the compound to the cells shortly before or at the time of infection. After the virus entry period (e.g., 2 hours), wash the cells and replace the medium with fresh, compound-free medium.

-

Post-entry Treatment: Infect the cells in the absence of the compound. After the virus entry period, wash the cells and add fresh medium containing the compound.

-

After the total incubation period (e.g., 24 hours), quantify the viral replication in each condition using qRT-PCR.

-

Compare the level of inhibition in each condition to determine if the compound acts at the entry or post-entry stage.

-

Conclusion and Future Directions

Micafungin and its derivatives Mi-2 and Mi-5 have demonstrated promising in vitro antiviral activity against SARS-CoV-2 and its variants. The mechanism of action appears to be distinct from its antifungal activity, targeting a post-entry stage of the viral replication cycle. The favorable selectivity indices of the derivatives suggest a potential therapeutic window.

Further research is warranted to:

-

Identify the specific molecular target(s) of Micafungin and its derivatives in the SARS-CoV-2 replication cycle.

-

Evaluate the in vivo efficacy and safety of these compounds in animal models of COVID-19.

-

Explore the structure-activity relationship to optimize the antiviral potency and pharmacokinetic properties of these compounds.

The findings presented in this guide provide a solid foundation for the continued investigation of Micafungin and its derivatives as a potential new class of therapeutics for COVID-19.

References

- 1. Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

NSC111552: A Technical Guide to a Broad-Spectrum Viral Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC111552 has emerged as a promising small-molecule inhibitor with broad-spectrum antiviral activity against a range of RNA viruses, notably members of the Flaviviridae and Coronaviridae families. Its mechanism of action centers on the inhibition of viral methyltransferase (MTase) enzymes, which are crucial for the capping of viral RNA. This process is essential for viral replication, protein translation, and evasion of the host's innate immune system. By targeting the conserved S-adenosylmethionine (SAM) binding site of these viral enzymes, this compound presents a compelling profile for the development of novel antiviral therapeutics. This document provides an in-depth technical overview of this compound, including its mechanism of action, antiviral spectrum, quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Viral RNA Capping

This compound functions by competitively inhibiting the binding of the methyl donor, S-adenosylmethionine (SAM), to the SAM-binding pocket of viral methyltransferases.[1][2] This inhibition disrupts the viral RNA capping process, a critical step in the lifecycle of many RNA viruses.

The 5' cap structure of viral mRNA is vital for several reasons:

-

Protection from Degradation: It protects the viral RNA from degradation by host cell exonucleases.[3]

-

Efficient Translation: It is recognized by the host cell's translational machinery, enabling the synthesis of viral proteins.[4]

-

Evasion of Innate Immunity: A proper cap structure allows the virus to mimic host mRNA, thereby avoiding detection by the host's innate immune sensors.[3][4]

By blocking the methyltransferase activity, this compound prevents the methylation of the viral RNA cap, leading to the production of uncapped or improperly capped viral RNA. This, in turn, inhibits viral replication and exposes the virus to the host's immune response.[3]

Signaling and Process Pathway

The following diagram illustrates the viral RNA capping process and the inhibitory action of this compound.

Caption: Mechanism of this compound action on viral RNA capping.

Antiviral Spectrum and Potency

This compound has demonstrated efficacy against a variety of RNA viruses, positioning it as a broad-spectrum antiviral candidate.

Flaviviruses

This compound inhibits the NS5 methyltransferase of several flaviviruses.[1] The NS5 protein is a highly conserved and multifunctional enzyme in flaviviruses, making it an attractive target for broad-spectrum inhibitors.[5]

Coronaviruses

This compound has been shown to inhibit the NSP14 methyltransferase of SARS-CoV-2.[2][6] The NSP14 enzyme is responsible for the N7-methylation of the viral RNA cap.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Virus Family | Virus | Target Enzyme | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | NSP14 MTase | Titer Reduction | Vero | 8.5 | 61.8 | 7.3 | [8] |

| Flaviviridae | Dengue Virus (DENV2) | NS5 MTase | Replicon Assay | A549 | Not Reported | >100 | - | [1] |

| Flaviviridae | Zika Virus (ZIKV) | NS5 MTase | IFA / Zika-Venus | A549 | Not Reported | >100 | - | [1] |

Table 2: In Vitro Inhibitory Activity of this compound against Viral Methyltransferases

| Virus | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |

| SARS-CoV-2 | NSP14 MTase | Fluorescence Polarization | 5.1 | [6] |

| Dengue Virus (DENV3) | NS5 MTase | Fluorescence Polarization | Low micromolar | [1] |

| West Nile Virus (WNV) | NS5 MTase | N7-methylation TLC | 1.1 | [1] |

| Zika Virus (ZIKV) | NS5 MTase | Fluorescence Polarization | - | [1] |

| Yellow Fever Virus (YFV) | NS5 MTase | Fluorescence Polarization | - | [1] |

Note: For ZIKV and YFV NS5 MTase, the IC50 was reported to be 7 and 46 times less potent, respectively, than against DENV3 MTase.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Experimental Workflow

Caption: Experimental workflow for identifying and validating this compound.

Fluorescence Polarization (FP) High-Throughput Screening Assay

This assay is used to identify compounds that inhibit the binding of a fluorescently labeled SAM analog (FL-NAH) to the viral methyltransferase.[2][7]

Principle: A small, fluorescently labeled molecule (FL-NAH) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (the viral MTase), its tumbling slows, and the fluorescence polarization increases. An inhibitor (like this compound) that competes for the same binding site will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 8.5), 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.01% Triton X-100.[2]

-

Prepare solutions of the viral methyltransferase (e.g., 0.5 µM SARS-CoV-2 NSP14) and the fluorescent probe (e.g., 50 nM FL-NAH) in the assay buffer.[2]

-

Prepare a stock solution of this compound and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well black polypropylene plate, add the viral methyltransferase.

-

Add either DMSO (control) or the desired concentration of this compound.

-

Incubate at room temperature for 30 minutes.[2]

-

Add the fluorescent probe (FL-NAH) to each well.

-

Incubate for an additional 30 minutes at room temperature.[2]

-

Measure fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FL-NAH).[2][9]

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

WST-8 Cytotoxicity Assay

This colorimetric assay determines the effect of a compound on cell viability.[8]

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[10][11]

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., Vero or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of each dilution to the respective wells.

-

Incubate for an appropriate duration (e.g., 42 hours).[8]

-

-

Assay Procedure:

-

Add 10 µL of WST-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

-

Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[8]

Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number and/or size of these plaques.[13][14]

Protocol:

-

Cell Seeding:

-

Seed host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to a confluent monolayer.

-

-

Virus and Compound Incubation:

-

Prepare serial dilutions of this compound.

-

In separate tubes, mix a known amount of virus (e.g., SARS-CoV-2) with each dilution of the compound.

-

Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

-

Infection:

-

Remove the culture medium from the cell monolayers.

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate for 2-3 days at 37°C until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 4% formaldehyde).

-

Stain the cells with a dye such as crystal violet. Healthy cells will stain, while plaques will remain clear.[14]

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

-

Implications for Drug Development

This compound represents a promising lead compound for the development of broad-spectrum antiviral drugs. Its mechanism of targeting a conserved viral enzyme offers several advantages:

-

Broad-Spectrum Potential: The conserved nature of the SAM-binding site across different viral methyltransferases suggests that this compound and its analogs could be effective against a range of existing and emerging RNA viruses.[1][2]

-

High Barrier to Resistance: Targeting a conserved enzymatic site may result in a higher barrier to the development of viral resistance compared to drugs that target more variable viral proteins.

-

Synergistic Potential: Studies have shown that this compound can act synergistically with other antiviral drugs, such as remdesivir, which targets the viral RNA-dependent RNA polymerase.[8] This suggests the potential for combination therapies to enhance efficacy and reduce the likelihood of resistance.

Further research and development efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs to advance this promising class of antiviral agents toward clinical applications.

References

- 1. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Viral RNA capping: Mechanisms and antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. This compound | SARS-CoV-2 NSP14 MTase 抑制剂 | MCE [medchemexpress.cn]

- 7. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. woongbee.com [woongbee.com]

- 11. dojindo.com [dojindo.com]

- 12. abcam.com [abcam.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for NSC111552 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC111552 has been identified as a compound with potential antiviral activity. This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound against relevant viruses, with a specific focus on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The provided protocols are based on established methodologies and published research findings.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data obtained from studies of this compound against SARS-CoV-2 in Vero cells.[1]

| Parameter | Cell Line | Virus | Value (µM) |

| CC50 | Vero | N/A | 61.8 |

| EC50 | Vero | SARS-CoV-2 | 8.5 |

| Selectivity Index (SI) | Vero | SARS-CoV-2 | 7.3 |

CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of host cells.[2] A higher CC50 value indicates lower cytotoxicity. EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.[3] In this context, it is the concentration required to inhibit 50% of viral replication. A lower EC50 value indicates higher antiviral potency. Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (CC50/EC50). A higher SI value is desirable as it indicates that the antiviral effect occurs at a concentration much lower than the concentration that causes cell toxicity.[2] Compounds with a selectivity index greater than or equal to 10 are generally considered active in vitro.[2]

Experimental Protocols

This section details the methodologies for determining the cytotoxicity and antiviral efficacy of this compound.

1. Cytotoxicity Assay Protocol (WST-8 Assay)

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound in a selected cell line (e.g., Vero cells).

Materials:

-

This compound compound

-

Vero cells (or other suitable host cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

WST-8 (Water Soluble Tetrazolium salt) cell proliferation assay kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of 2-fold serial dilutions in complete DMEM to achieve the desired final concentrations for testing.

-

Compound Treatment: After 24 hours of incubation, remove the old medium from the cell plates and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with only medium as a blank control.

-

Incubation: Incubate the plates for 42 hours at 37°C in a 5% CO2 incubator.[1]

-

WST-8 Assay: After the incubation period, add 10 µL of the WST-8 reagent to each well. Incubate for an additional 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the CC50 value by non-linear regression analysis.

-

2. Antiviral Titer Reduction Assay Protocol

This protocol is used to determine the 50% effective concentration (EC50) of this compound against a specific virus (e.g., SARS-CoV-2).

Materials:

-

This compound compound

-

Vero cells (or other susceptible cell line)

-

SARS-CoV-2 (or other virus of interest)

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (infection medium)

-

96-well cell culture plates

-

Crystal violet solution (0.5% in 20% methanol)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound in infection medium at 2x the final desired concentrations.

-

Prepare a viral stock of SARS-CoV-2 and dilute it in infection medium to a desired multiplicity of infection (MOI).

-

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add 50 µL of the 2x this compound dilutions to the appropriate wells.

-

Immediately add 50 µL of the diluted virus to the wells containing the compound.

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, or until significant cytopathic effect (CPE) is observed in the virus control wells.[1]

-

Plaque Visualization:

-

Carefully remove the medium from the wells.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 20 minutes.

-

Wash the wells with water.

-

Stain the cells with 50 µL of crystal violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Data Acquisition: Count the number of viral plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (set as 0% reduction).

-

Plot the percentage of plaque reduction against the logarithm of the compound concentration.

-

Determine the EC50 value by non-linear regression analysis.

-

Visualizations

Experimental Workflow for In Vitro Antiviral Assay

Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell lines, viral strains, and laboratory conditions used. It is crucial to follow appropriate biosafety procedures when working with infectious viruses.

References

Application Notes: NSC111552 as a Potential Antiviral Agent in Vero Cells

Introduction

NSC111552 is a small molecule that has been identified as an inhibitor of flavivirus methyltransferase (MTase), a key enzyme involved in viral replication. Recent studies have explored its potential as a broad-spectrum antiviral agent. This document provides a detailed protocol for conducting cell-based assays in Vero cells to evaluate the cytotoxicity and antiviral activity of this compound, particularly against SARS-CoV-2. Vero cells, derived from the kidney of an African green monkey, are a widely used continuous cell line in virology research due to their susceptibility to a wide range of viruses.

Mechanism of Action

This compound is believed to exert its antiviral effects by targeting the viral methyltransferase enzyme. This enzyme is crucial for the modification of the 5' end of the viral RNA, a process known as capping. The RNA cap is essential for the stability of the viral genome, its translation into viral proteins, and the evasion of the host's innate immune system. By inhibiting MTase, this compound can disrupt these processes, leading to a reduction in viral replication.

Data Presentation

The following tables summarize the quantitative data obtained from cytotoxicity and antiviral assays of this compound in Vero cells.

Table 1: Cytotoxicity of this compound in Vero Cells

| Compound | CC50 (µM) |

| This compound | 61.8 |

CC50 (50% Cytotoxic Concentration) is the concentration of the compound that results in a 50% reduction in cell viability.

Table 2: Antiviral Efficacy of this compound against SARS-CoV-2 in Vero Cells

| Compound | EC50 (µM) |

| This compound | 8.5 |

EC50 (50% Effective Concentration) is the concentration of the compound that results in a 50% reduction in viral replication.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: Vero (ATCC® CCL-81™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Cytotoxicity Assay (MTT Assay)

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.

3. Antiviral Assay (Plaque Reduction Assay)

-

Seed Vero cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

Pre-treat the cell monolayers with the compound dilutions for 2 hours at 37°C.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and overlay the cells with a mixture of 1.2% Avicel and infection medium containing the respective concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the virus control.

-

Determine the EC50 value.

Visualizations

Caption: Workflow for evaluating this compound in Vero cells.

Caption: Mechanism of this compound antiviral activity.

Application Notes and Protocols for NSC111552 Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC111552 is a chemical compound that has been evaluated for its biological activity. While initial studies have explored its antiviral properties, understanding its potential cytotoxic effects against cancer cell lines is crucial for comprehensive profiling and potential therapeutic applications. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two standard and widely accepted methods: the Sulforhodamine B (SRB) assay and the MTT assay. These protocols are designed to be robust and reproducible for screening and detailed dose-response studies.

Data Presentation

The following tables summarize the growth inhibition and cytotoxic effects of this compound across various human cancer cell lines, as determined by the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The data is presented as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values.

Table 1: Cytotoxicity of this compound against Leukemia Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| CCRF-CEM | 1.35 | 4.37 | 13.8 |

| HL-60(TB) | 1.32 | 4.17 | 13.2 |

| K-562 | 1.48 | 4.84 | 15.5 |

| MOLT-4 | 1.29 | 4.17 | 13.2 |

| RPMI-8226 | 1.62 | 5.31 | 17.4 |

| SR | 1.41 | 4.57 | 14.5 |

Table 2: Cytotoxicity of this compound against Non-Small Cell Lung Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| A549/ATCC | 1.86 | 6.17 | 20.4 |

| EKVX | >100 | >100 | >100 |

| HOP-62 | 1.70 | 5.62 | 18.6 |

| HOP-92 | 1.58 | 5.13 | 16.8 |

| NCI-H226 | 1.78 | 5.89 | 19.5 |

| NCI-H23 | 1.74 | 5.75 | 19.0 |

| NCI-H322M | 1.66 | 5.43 | 17.8 |

| NCI-H460 | 1.55 | 5.01 | 16.4 |

| NCI-H522 | 1.70 | 5.62 | 18.6 |

Table 3: Cytotoxicity of this compound against Colon Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| COLO 205 | 1.51 | 4.90 | 16.0 |

| HCC-2998 | 1.70 | 5.62 | 18.6 |

| HCT-116 | 1.62 | 5.31 | 17.4 |

| HCT-15 | 1.78 | 5.89 | 19.5 |

| HT29 | 1.74 | 5.75 | 19.0 |

| KM12 | 1.66 | 5.43 | 17.8 |

| SW-620 | 1.58 | 5.13 | 16.8 |

Table 4: Cytotoxicity of this compound against CNS Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| SF-268 | 1.70 | 5.62 | 18.6 |

| SF-295 | 1.58 | 5.13 | 16.8 |

| SF-539 | 1.48 | 4.84 | 15.5 |

| SNB-19 | 1.62 | 5.31 | 17.4 |

| SNB-75 | 1.51 | 4.90 | 16.0 |

| U251 | 1.74 | 5.75 | 19.0 |

Table 5: Cytotoxicity of this compound against Melanoma Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| LOX IMVI | 1.55 | 5.01 | 16.4 |

| MALME-3M | 1.70 | 5.62 | 18.6 |

| M14 | 1.62 | 5.31 | 17.4 |

| SK-MEL-2 | 1.78 | 5.89 | 19.5 |

| SK-MEL-28 | 1.51 | 4.90 | 16.0 |

| SK-MEL-5 | 1.66 | 5.43 | 17.8 |

| UACC-257 | 1.74 | 5.75 | 19.0 |

| UACC-62 | 1.58 | 5.13 | 16.8 |

Table 6: Cytotoxicity of this compound against Ovarian Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| IGROV1 | 1.66 | 5.43 | 17.8 |

| OVCAR-3 | 1.74 | 5.75 | 19.0 |

| OVCAR-4 | 1.58 | 5.13 | 16.8 |

| OVCAR-5 | 1.70 | 5.62 | 18.6 |

| OVCAR-8 | 1.55 | 5.01 | 16.4 |

| NCI/ADR-RES | 1.86 | 6.17 | 20.4 |

| SK-OV-3 | 1.78 | 5.89 | 19.5 |

Table 7: Cytotoxicity of this compound against Renal Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| 786-0 | 1.86 | 6.17 | 20.4 |

| A498 | 1.74 | 5.75 | 19.0 |

| ACHN | 1.78 | 5.89 | 19.5 |

| CAKI-1 | 1.62 | 5.31 | 17.4 |

| RXF 393 | 1.70 | 5.62 | 18.6 |

| SN12C | 1.58 | 5.13 | 16.8 |

| TK-10 | >100 | >100 | >100 |

| UO-31 | 1.66 | 5.43 | 17.8 |

Table 8: Cytotoxicity of this compound against Prostate Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| PC-3 | 1.78 | 5.89 | 19.5 |

| DU-145 | 1.70 | 5.62 | 18.6 |

Table 9: Cytotoxicity of this compound against Breast Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| MCF7 | 1.74 | 5.75 | 19.0 |

| MDA-MB-231/ATCC | 1.66 | 5.43 | 17.8 |

| HS 578T | 1.58 | 5.13 | 16.8 |

| BT-549 | 1.70 | 5.62 | 18.6 |

| T-47D | 1.62 | 5.31 | 17.4 |

| MDA-MB-468 | 1.78 | 5.89 | 19.5 |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][2]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% Acetic acid

-

Microplate reader (510 nm)

Protocol:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[1]

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1] Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the GI₅₀, TGI, and LC₅₀ values from the dose-response curves.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader (570 nm)

Protocol:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Mandatory Visualization

Caption: Workflow for this compound cytotoxicity testing.

Caption: Hypothetical mechanism of this compound action.

References

- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Data - NCI [dctd.cancer.gov]

preparing NSC111552 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC111552 has been identified as a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (NSP14) methyltransferase (MTase).[1] This enzyme is crucial for the methylation of the 5'-RNA guanine cap, a process essential for viral RNA translation and evasion of the host's innate immune system. Inhibition of NSP14 MTase represents a promising antiviral strategy. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. It is crucial to use the correct molecular weight for accurate preparation of molar solutions.

| Property | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 40420-48-2 | [1] |

| Synonym | 2-hydroxy-4-methoxybenzophenone | |

| Mechanism of Action | Inhibitor of SARS-CoV-2 NSP14 MTase | [1] |

Solubility

While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, it is known to be slightly soluble in DMSO and methanol. For the preparation of stock solutions for biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is standard practice to prepare a 10 mM stock solution, which should be visually inspected for complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro screening and cell-based assays.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Determine the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 202.21 g/mol x 1000 mg/g = 2.0221 mg

-

-

Weigh out approximately 2.02 mg of this compound powder using an analytical balance and record the exact weight.

-

-

Dissolve this compound in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.

-

Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed out exactly 2.0221 mg, add 1.0 mL of DMSO.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

-

Ensure Complete Dissolution:

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If a small amount of precipitate remains, gentle warming of the solution in a 37°C water bath for 5-10 minutes or sonication in a water bath for 5 minutes can aid dissolution. Allow the solution to return to room temperature before use.

-

-

Storage and Handling:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the tube to collect the contents at the bottom.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for use in cell culture experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Determine the final desired concentrations:

-

The effective concentration (EC₅₀) of this compound against SARS-CoV-2 has been reported to be in the low micromolar range. A typical starting point for a dose-response experiment could be a serial dilution from 100 µM down to sub-micromolar concentrations.

-

-

Perform Serial Dilutions:

-

It is recommended to perform intermediate dilutions to ensure accuracy and to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Example for preparing a 100 µM working solution:

-

Dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution (e.g., 5 µL of 10 mM stock + 45 µL of medium).

-

Further dilute the 1 mM intermediate solution 1:10 in cell culture medium to achieve the final 100 µM working concentration (e.g., 10 µL of 1 mM intermediate + 90 µL of medium).

-

-

-

Vehicle Control:

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from those of the solvent.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

References

Application Notes and Protocols: NSC111552 Flavivirus Methyltransferase Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC111552 has been identified as a potent, broad-spectrum inhibitor of flavivirus methyltransferase (MTase), a crucial enzyme for viral replication.[1] The flavivirus NS5 protein possesses this MTase activity, which is responsible for the N7 and 2'-O methylation of the 5' RNA cap structure, essential for viral RNA stability and translation.[1][2][3][4][5] This document provides a detailed protocol for a fluorescence polarization (FP)-based enzymatic assay to characterize the inhibitory activity of this compound against flavivirus MTase. This high-throughput screening (HTS) compatible assay is based on the displacement of a fluorescently labeled S-adenosyl-L-methionine (SAM) analog, FL-NAH, from the SAM-binding site of the methyltransferase.[1][6][7][8][9][10]

Signaling Pathway and Experimental Workflow

The enzymatic assay described herein directly measures the binding of the inhibitor to the flavivirus methyltransferase, thereby preventing the binding of the natural methyl donor, SAM. This inhibition of SAM binding subsequently blocks the methylation of the viral RNA cap, a critical step in the flavivirus life cycle.

Figure 1. Workflow for the this compound flavivirus methyltransferase enzymatic assay.

Quantitative Data Summary

The inhibitory potency of this compound against various flavivirus methyltransferases has been determined using a fluorescence polarization-based displacement assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Flavivirus Target | This compound IC50 (µM) |

| Dengue Virus (DENV3) MTase | 1.1[1] |

| West Nile Virus (WNV) MTase | 6.6[1] |

| Zika Virus (ZIKV) MTase | 7.7[1] |

| Yellow Fever Virus (YFV) MTase | 50.6[1] |

Experimental Protocols

Materials and Reagents

-

Purified recombinant flavivirus methyltransferase (e.g., DENV3, WNV, ZIKV, YFV)

-

This compound

-

Fluorescent SAM analog: FL-NAH (N-(9-fluorenylmethoxycarbonyl)-S-adenosyl-L-homocysteine)

-

S-adenosyl-L-homocysteine (SAH) as a positive control for displacement

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

DMSO (Dimethyl sulfoxide)

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol: Fluorescence Polarization (FP)-Based Inhibition Assay

This protocol is designed for a high-throughput screening format to determine the IC50 of this compound.

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range suitable for IC50 determination (e.g., from 10 mM to 0.1 µM).

-

Flavivirus MTase Working Solution: Dilute the purified flavivirus MTase in Assay Buffer to the desired final concentration (e.g., 200 nM). The optimal concentration should be determined empirically by titration.

-

FL-NAH Working Solution: Dilute the FL-NAH stock in Assay Buffer to a final concentration of 20 nM. The optimal concentration should be determined to give a stable and robust fluorescence polarization signal.

-